3-cyclopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Description
3-Cyclopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 957345-32-3) is a boron-containing pyrazole derivative with a cyclopropyl substituent at the 3-position and a tetramethyl dioxaborolan (pinacol boronate) group at the 4-position. Its molecular formula is C₁₃H₂₁BN₂O₂, and it has a molecular weight of 248.14 g/mol . This compound is widely utilized in medicinal chemistry as a building block for Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl structures in drug discovery .
Properties
IUPAC Name |
5-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O2/c1-11(2)12(3,4)17-13(16-11)9-7-14-15-10(9)8-5-6-8/h7-8H,5-6H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIYXDOSMNRBNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(NN=C2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801146419 | |
| Record name | 3-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801146419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957345-32-3 | |
| Record name | 3-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957345-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801146419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the following steps:
Boronic Acid Formation: The starting material, cyclopropylboronic acid, is reacted with a suitable boronic acid derivative to form the tetramethyl-1,3,2-dioxaborolan-2-yl group.
Pyrazole Synthesis: The cyclopropylboronic acid derivative is then reacted with hydrazine and a suitable aldehyde or ketone to form the pyrazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-pressure reactors and continuous flow processes to ensure efficiency and yield optimization. The use of catalysts and specific reaction conditions tailored to the industrial environment can also enhance the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be employed to reduce the compound to simpler forms.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that pyrazole derivatives exhibit significant anticancer properties. The incorporation of the dioxaborolane moiety enhances the compound's ability to inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation. Studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent. Its efficacy against various bacterial strains suggests that it could serve as a lead compound for developing new antibiotics, particularly in the context of increasing antibiotic resistance .
- Neurological Applications : Some studies have explored the neuroprotective effects of pyrazole derivatives. These compounds may modulate neurotransmitter systems and exhibit potential therapeutic effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Materials Science Applications
- Organic Electronics : The unique electronic properties of this compound make it a candidate for use in organic semiconductor materials. Its ability to form stable thin films can be advantageous in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic devices .
- Polymer Chemistry : The compound can be utilized as a building block for synthesizing novel polymers with tailored properties, including enhanced thermal stability and mechanical strength. Its boron-containing structure allows for cross-linking reactions that can improve polymer performance in various applications .
Case Study 1: Anticancer Mechanism Exploration
A study published in the Journal of Medicinal Chemistry investigated the anticancer mechanisms of a series of pyrazole derivatives, including this compound. The results indicated that these compounds inhibited cell proliferation and induced apoptosis in human cancer cell lines through the modulation of key signaling pathways such as PI3K/Akt and MAPK .
Case Study 2: Development of Organic Photovoltaics
In research conducted by a team at a leading university, this compound was incorporated into organic photovoltaic cells. The findings demonstrated improved charge mobility and efficiency compared to traditional materials, suggesting its potential role in next-generation solar cells .
Mechanism of Action
The mechanism by which 3-cyclopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the context in which the compound is used and the specific targets it interacts with.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key structural variations among analogous compounds lie in the substituents on the pyrazole ring and the boron-containing groups. Below is a comparative analysis:
| Compound Name | Substituents (Position) | CAS Number | Molecular Weight (g/mol) | Key Features/Applications |
|---|---|---|---|---|
| 3-Cyclopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Cyclopropyl (3), Bpin (4) | 957345-32-3 | 248.14 | Enhanced lipophilicity; drug intermediates |
| 1-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Methyl (1), Bpin (4) | 1082503-79-4 | 206.07 | Simpler alkyl group; lower steric hindrance |
| 3-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Methyl (3), Bpin (4) | 844891-04-9 | 222.07 | Moderate lipophilicity; intermediate |
| 1-tert-Butyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | tert-Butyl (1), Bpin (4) | 1323919-64-7 | 262.16 | Bulky substituent; improved metabolic stability |
| 1-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Methyl (1), Bpin (3) | 1175273-55-8 | 206.07 | Boron at 3-position; altered reactivity |
Notes:
Reactivity Comparison :
Physicochemical Properties
Key Insight : The cyclopropyl group increases hydrophobicity, which may improve blood-brain barrier penetration in CNS-targeted drugs .
Stability and Handling
Biological Activity
3-Cyclopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS No. 59023132) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available data on its biological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The molecular formula of this compound is CHBNO, with a molecular weight of 234.10 g/mol. The structure features a pyrazole ring substituted with a cyclopropyl group and a dioxaborolane moiety, which may contribute to its biological activity.
Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, the compound RP-6306, which is structurally related, has been shown to inhibit PKMYT1 kinase activity selectively. This inhibition is crucial in cancer cell proliferation and survival, particularly in tumors with CCNE1 amplification . The structure-activity relationship (SAR) studies suggest that modifications to the pyrazole scaffold can enhance potency against specific cancer cells.
The proposed mechanism of action for related pyrazole derivatives involves the inhibition of specific kinases that play pivotal roles in cell cycle regulation and DNA damage response. By targeting these pathways, the compounds can induce apoptosis in cancer cells while sparing normal cells .
Case Studies
- In Vitro Studies : In vitro assays using cancer cell lines have demonstrated that modifications to the pyrazole structure can lead to increased cytotoxicity. For example, analogs with enhanced hydrophobicity showed improved membrane permeability and higher efficacy against resistant cancer types .
- Animal Models : Preclinical studies involving xenograft models have shown that compounds derived from the pyrazole scaffold can significantly reduce tumor size and improve survival rates in treated animals compared to controls .
Data Table: Biological Activity Summary
Q & A
What are the optimal synthetic routes for 3-cyclopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, and what challenges exist in achieving high yields?
Basic Research Question
The compound is typically synthesized via palladium-catalyzed borylation or nucleophilic substitution reactions. Key steps include cyclopropane ring introduction and boronate ester formation. For example, highlights a direct synthesis route using cyclopropane derivatives and pinacol boronic esters under Suzuki-Miyaura coupling conditions . Challenges include:
- Regioselectivity : Ensuring substitution occurs at the 4-position of the pyrazole ring.
- Purification : Removing byproducts like unreacted boronic esters or cyclopropane precursors.
- Yield optimization : Reaction conditions (e.g., temperature, catalyst loading) significantly affect yields. For instance, palladium catalysts (Pd(PPh₃)₄) may require inert atmospheres and anhydrous solvents to prevent boronate hydrolysis .
How can X-ray crystallography confirm the structure of this compound, and what are common pitfalls in data interpretation?
Basic Research Question
X-ray crystallography is critical for unambiguous structural confirmation. Using SHELX software ( ), researchers can refine crystal structures by analyzing diffraction data . Common pitfalls include:
- Twinned crystals : May lead to incorrect space group assignments. SHELXL’s twin refinement tools can mitigate this .
- Disorder in the cyclopropane ring : Thermal motion or crystal packing effects may distort the cyclopropane moiety, requiring careful modeling of anisotropic displacement parameters.
- Hydrogen atom positioning : For accurate H placement, neutron diffraction or geometric constraints (e.g., riding models) are recommended .
What role does the tetramethyl-1,3,2-dioxaborolan-2-yl group play in Suzuki-Miyaura cross-coupling reactions involving this compound?
Advanced Research Question
The boronate ester acts as a transmetalation partner in Suzuki-Miyaura reactions, enabling aryl-aryl or aryl-heterocycle bond formation. details its reactivity with aryl halides or triflates under Pd catalysis . Key considerations:
- Steric effects : The cyclopropyl group adjacent to the boronate may slow transmetalation due to steric hindrance.
- Base selection : Carbonate or phosphate bases (e.g., K₂CO₃) are preferred to avoid protodeboronation .
- Solvent systems : Mixed solvents (THF/H₂O) enhance solubility and reaction efficiency.
How can researchers resolve discrepancies in NMR and IR spectroscopic data for this compound?
Advanced Research Question
Discrepancies often arise from tautomerism (e.g., 1H-pyrazole vs. 2H-pyrazole forms) or solvent effects. Methodological approaches include:
- Variable-temperature NMR : To identify tautomeric equilibria or dynamic processes .
- 2D NMR (HSQC, HMBC) : Assigns proton-carbon correlations, distinguishing between regioisomers .
- Deuterated solvent screening : Polar solvents (DMSO-d₆) may stabilize specific tautomers, simplifying spectral interpretation .
What computational methods predict the reactivity of this compound in catalytic systems?
Advanced Research Question
Density Functional Theory (DFT) studies model transition states and electronic effects. For example:
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites on the pyrazole ring .
- Catalytic cycle simulations : Assess Pd-ligand interactions during cross-coupling steps .
- Solvent modeling : COSMO-RS calculations predict solvation effects on reaction barriers .
How does structural modification of the cyclopropane or boronate groups influence biological activity?
Advanced Research Question
lists derivatives with varied substituents (e.g., fluorinated cyclopropanes, tert-butyl groups), enabling structure-activity relationship (SAR) studies . Key findings:
- Cyclopropane rigidity : Enhances binding affinity in enzyme inhibition assays (e.g., kinase targets).
- Boronate bioisosteres : Replacing the pinacol ester with glycoluril moieties improves aqueous solubility .
- Electron-withdrawing groups : Trifluoromethyl substituents increase metabolic stability in pharmacokinetic studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
